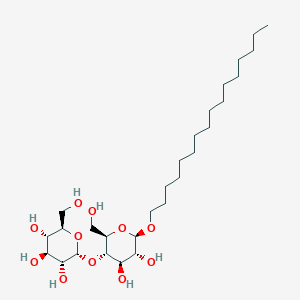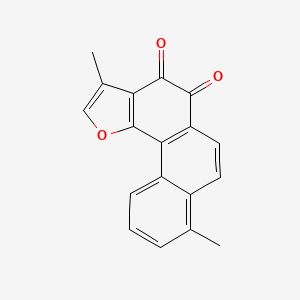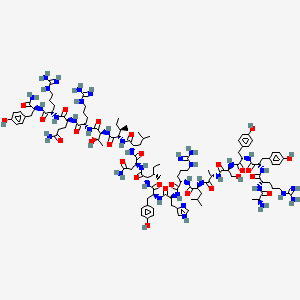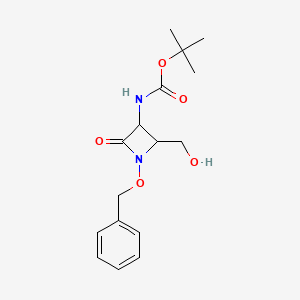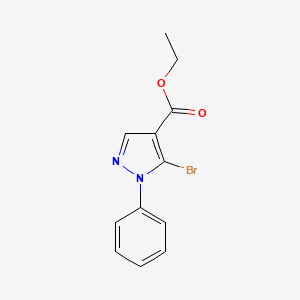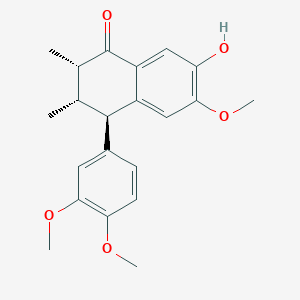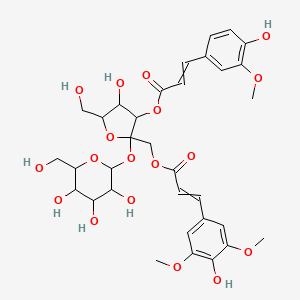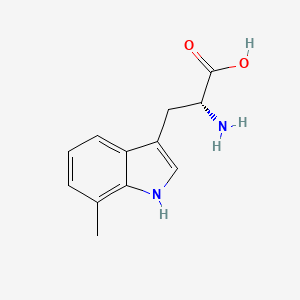
4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl
Descripción general
Descripción
4-Methylsulfonyl-2,3,6,4’-tetrachlorobiphenyl is a chemical compound . It belongs to the class of organic compounds known as polychlorinated biphenyls, which are organic compounds containing at least two chlorine atoms attached to either benzene ring of the biphenyl moiety .
Chemical Reactions Analysis
In a study, 2,3,4’,6-Tetrachlorobiphenyl was given to groups of female mice along with 35S-cysteine. The formation of methyl [35S]sulphonyl-tetraCB was indicated by the presence of extractable sulphuric acid-soluble radioactivity in lung, liver, kidney, and fat of the treated mice .Aplicaciones Científicas De Investigación
Metabolic Studies
- 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl and related compounds have been studied for their metabolic processes in animals. Research shows the formation and tissue distribution of various metabolites, including hydroxy and methylthio derivatives, in rat models. The substitution ratios of these metabolites depend largely on the degree of chlorination, influencing their excretion and retention in tissues (Haraguchi et al., 1997).
Tissue Affinity
- The affinity of sulfur-containing derivatives, such as 4-methylthio- and 4-methylsulfonyl-tetrachlorobiphenyl, for bronchial mucosa and kidney cortex in mice has been observed. These compounds have shown specific accumulation patterns in various tissues, indicating potential interactions with biological molecules (Brandt & Bergman, 1981).
Chemical Synthesis
- The synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls, including methods to prepare these derivatives from chlorinated biphenyls, has been detailed. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Bergman & Wachtmeister, 1978).
Protein Binding Studies
- Studies have also focused on the binding of methylsulfonyl-polychloro-biphenyls to specific proteins, such as uteroglobin. These findings are crucial in understanding the interactions of these compounds at the molecular level and their potential biological impacts (Gillner et al., 1988).
Cellular Target Identification
- Research has identified target cells for certain polychlorinated biphenyl metabolites like 4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl in rat and mouse lung tissue. Such studies help in understanding the selective accumulation and potential toxicological impacts of these compounds (Lund et al., 1985).
Safety and Hazards
Propiedades
IUPAC Name |
1,3,4-trichloro-2-(4-chlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)10-6-9(15)11(13(17)12(10)16)7-2-4-8(14)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLOIXKJSNAKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148723 | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
CAS RN |
108736-08-9 | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylsulfonyl-2,3,6,4'-tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



